11-Epimisoprostol 11-Epimisoprostol Misoprostol is a widely sold analog of prostaglandin E1 (PGE1) which has potent but relatively non-selective agonist activity with respect to the prostanoid EP receptor subgroup. Misoprostol has been used therapeutically for many years in humans for the treatment of gastric ulcer disease under the Searle tradename Cytotec. 11β-Misoprostol is one of several impurities which are possible in the production of commercial lots of bulk misoprostol, and is somewhat difficult to distinguish from other impurities such as 8-iso misoprostol. The pharmacology and EP receptor binding affinity for 11β-misoprostol have not been published.
Brand Name: Vulcanchem
CAS No.: 58717-36-5
VCID: VC0139139
InChI: InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20+,22?/m1/s1
SMILES: CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Molecular Formula: C22H38O5
Molecular Weight: 382.541

11-Epimisoprostol

CAS No.: 58717-36-5

Cat. No.: VC0139139

Molecular Formula: C22H38O5

Molecular Weight: 382.541

* For research use only. Not for human or veterinary use.

11-Epimisoprostol - 58717-36-5

Specification

Description Misoprostol is a widely sold analog of prostaglandin E1 (PGE1) which has potent but relatively non-selective agonist activity with respect to the prostanoid EP receptor subgroup. Misoprostol has been used therapeutically for many years in humans for the treatment of gastric ulcer disease under the Searle tradename Cytotec. 11β-Misoprostol is one of several impurities which are possible in the production of commercial lots of bulk misoprostol, and is somewhat difficult to distinguish from other impurities such as 8-iso misoprostol. The pharmacology and EP receptor binding affinity for 11β-misoprostol have not been published.
CAS No. 58717-36-5
Molecular Formula C22H38O5
Molecular Weight 382.541
IUPAC Name methyl 7-[(1R,2R,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Standard InChI InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20+,22?/m1/s1
Standard InChI Key OJLOPKGSLYJEMD-XRULAAHKSA-N
SMILES CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Appearance Assay:≥98%A solution in methyl acetate

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